molecular formula C12H16ClNO2 B1598225 Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 100282-49-3

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B1598225
CAS No.: 100282-49-3
M. Wt: 241.71 g/mol
InChI Key: VPYCRWKAAFUDHE-UHFFFAOYSA-N
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Description

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with tert-butyl alcohol. This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a corresponding carbamate, while reduction may yield an amine derivative .

Scientific Research Applications

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester include:

Uniqueness

What sets carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester apart from these similar compounds is its specific ester group, which imparts unique reactivity and stability. This makes it particularly useful in applications where these properties are desired .

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYCRWKAAFUDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406853
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100282-49-3
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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